3-Bromo-2-nitrophenol

Descripción general

Descripción

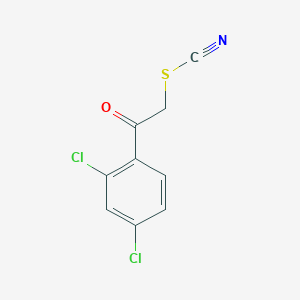

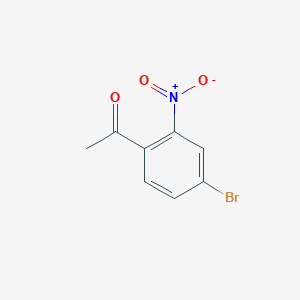

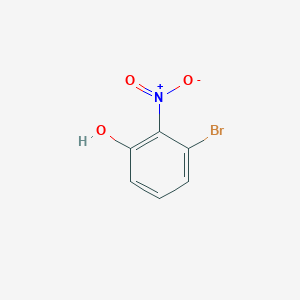

3-Bromo-2-nitrophenol is an organic compound with the molecular formula C6H4BrNO3. It is a derivative of phenol, where the hydrogen atoms at positions 3 and 2 on the benzene ring are substituted by bromine and nitro groups, respectively. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Aplicaciones Científicas De Investigación

3-Bromo-2-nitrophenol has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biological Studies: The compound is used in studies related to enzyme inhibition and as a probe for understanding biochemical pathways.

Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

3-Bromo-2-nitrophenol is considered hazardous. It can cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Mecanismo De Acción

Biochemical Pathways

For instance, 2-chloro-4-nitrophenol is degraded via the 1,2,4-benzenetriol pathway in certain bacteria

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-2-nitrophenol. Factors such as temperature, pH, and the presence of other chemicals can affect its solubility, stability, and reactivity .

Análisis Bioquímico

Biochemical Properties

3-Bromo-2-nitrophenol plays a significant role in biochemical reactions due to its reactive bromine and nitro groups. It can interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The nitro group in this compound can undergo reduction reactions, leading to the formation of amino derivatives that can further interact with biomolecules .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce oxidative stress in cells by generating reactive oxygen species (ROS), which can lead to the activation of stress-responsive signaling pathways. Additionally, this compound can modulate the expression of genes involved in detoxification and antioxidant defense .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and inhibit their activity by occupying the active site or by inducing conformational changes that reduce enzyme efficiency. Furthermore, this compound can interact with DNA and RNA, potentially affecting gene expression and protein synthesis. The nitro group can undergo reduction to form amino derivatives, which can further participate in biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under ambient conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to chronic oxidative stress and cellular damage. The degradation products of this compound can also have distinct biochemical effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions. At higher doses, this compound can cause significant toxic effects, including liver and kidney damage, due to its ability to induce oxidative stress and disrupt cellular functions. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, which catalyze the oxidation of the compound to form reactive intermediates. These intermediates can further react with cellular macromolecules, leading to potential toxic effects. The compound can also undergo conjugation reactions, such as glucuronidation and sulfation, which facilitate its excretion from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound can accumulate in specific tissues, such as the liver and kidneys, where it can exert its biochemical effects. The distribution of this compound within the body can influence its overall toxicity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, where it can interact with localized biomolecules. Post-translational modifications, such as phosphorylation or ubiquitination, can also influence the localization and activity of this compound within cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Bromo-2-nitrophenol can be synthesized through a multi-step process involving nitration and bromination of phenol. The typical synthetic route includes:

Nitration of Phenol: Phenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 2-nitrophenol.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Análisis De Reacciones Químicas

Types of Reactions: 3-Bromo-2-nitrophenol undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride in hydrochloric acid.

Substitution: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form 2-nitrophenol.

Common Reagents and Conditions:

Reduction: Tin(II) chloride in hydrochloric acid.

Substitution: Sodium hydroxide in aqueous solution.

Oxidation: Potassium permanganate in acidic or neutral medium.

Major Products Formed:

Reduction: 3-Amino-2-nitrophenol.

Substitution: 2-Nitrophenol.

Oxidation: Quinone derivatives.

Comparación Con Compuestos Similares

2-Bromo-4-nitrophenol: Similar structure but with different positions of substituents.

4-Nitrophenol: Lacks the bromine atom.

2-Nitrophenol: Lacks the bromine atom and has the nitro group at a different position.

Uniqueness: 3-Bromo-2-nitrophenol is unique due to the presence of both bromine and nitro groups on the phenol ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Propiedades

IUPAC Name |

3-bromo-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO3/c7-4-2-1-3-5(9)6(4)8(10)11/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUORDBJGOHYGKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76361-99-4 | |

| Record name | 3-Bromo-2-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate](/img/structure/B1286379.png)

![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid](/img/structure/B1286395.png)

![3-Bromothieno[3,2-b]thiophene](/img/structure/B1286399.png)